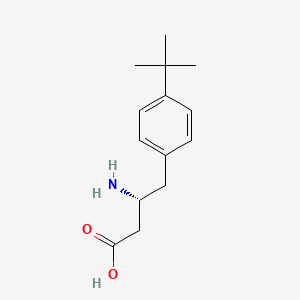
5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1,3-dimethyl-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the fourth position and two methyl groups at the first and third positions of the imidazole ring. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3-dimethyl-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde as starting materials . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of 4-chloro-1,3-dimethyl-imidazole often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-1,3-dimethyl-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1,3-dimethyl-imidazole, while oxidation can produce 4-chloro-1,3-dimethyl-imidazole N-oxide.
Applications De Recherche Scientifique
4-chloro-1,3-dimethyl-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-chloro-1,3-dimethyl-imidazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-chloro-1,3-dimethyl-imidazole include:
1,3-dimethyl-imidazole: Lacks the chlorine atom at the fourth position.
4-chloro-imidazole: Lacks the methyl groups at the first and third positions.
1-methyl-4-chloro-imidazole: Contains only one methyl group at the first position.
Uniqueness
4-chloro-1,3-dimethyl-imidazole is unique due to the combination of its chlorine and methyl substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
7468-62-4 |
|---|---|
Formule moléculaire |
C5H8BrClN2 |
Poids moléculaire |
211.49 g/mol |
Nom IUPAC |
4-chloro-1,3-dimethylimidazol-1-ium;bromide |
InChI |
InChI=1S/C5H8ClN2.BrH/c1-7-3-5(6)8(2)4-7;/h3-4H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
IHPQHPPRHHXUJE-UHFFFAOYSA-M |
SMILES canonique |
CN1C=[N+](C=C1Cl)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



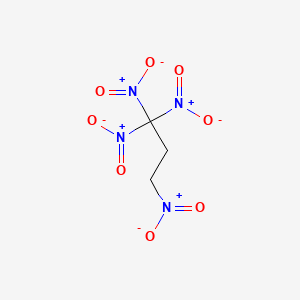

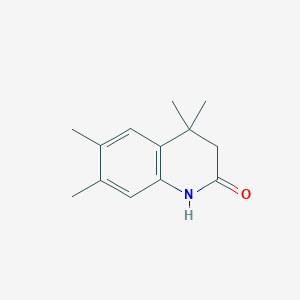

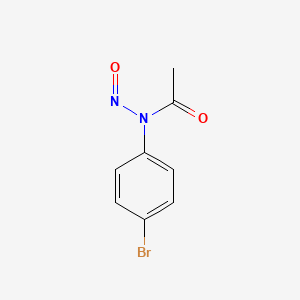

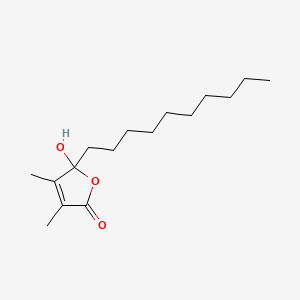

![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)

